molecular formula C43H68ClNO11 B1677883 Pimecrolimus CAS No. 137071-32-0

Pimecrolimus

Numéro de catalogue B1677883
Numéro CAS: 137071-32-0
Poids moléculaire: 810.4 g/mol
Clé InChI: KASDHRXLYQOAKZ-XDSKOBMDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pimecrolimus is a topical calcineurin inhibitor used in the treatment of mild-moderate atopic dermatitis . It is classified as a topical immunosuppressive macrolide and is used to treat patients who are not candidates for other types of therapy due to previous lack of response or other reasons .


Synthesis Analysis

The synthesis of Pimecrolimus involves the conversion of intermediate ascomycin 33-OAc into the corresponding 24-tert-butyl-dimethyl-silyl ether with tert-butyldimethylsilyl triflate in dichloromethane and 2,6-lutidine . The crystal structure of Pimecrolimus Form B has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .


Molecular Structure Analysis

Pimecrolimus has a molecular formula of C43H68ClNO11 . Its average mass is 810.453 Da and its monoisotopic mass is 809.448120 Da .


Chemical Reactions Analysis

Pimecrolimus is classified as a calcineurin inhibitor and an ascomycin macrolactam derivative . Ascomycin is produced by Streptomyces hygroscopicus .


Physical And Chemical Properties Analysis

Pimecrolimus has a density of 1.2±0.1 g/cm3, a boiling point of 866.1±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 213.0±0.4 cm3, a polar surface area of 158 Å2, and a molar volume of 675.8±5.0 cm3 .

Applications De Recherche Scientifique

Pimecrolimus, known by the trade name Elidel, is primarily used in the treatment of atopic dermatitis (AD), also known as eczema. Below are detailed sections focusing on its applications in scientific research:

Atopic Dermatitis Treatment

Pimecrolimus is an immunomodulating agent used as a topical cream for mild-to-moderate AD, especially in cases where other therapies are not suitable due to lack of response or other reasons .

Mechanism of Action

While the exact mechanism is not fully understood, Pimecrolimus is known to reduce the activity of T-cells and mast cells, which are part of the immune system and contribute to immune responses .

Safety and Efficacy

Studies have shown that Pimecrolimus is effective and safe for use in children and adults with AD. It can be considered a first-line option, particularly for sensitive skin areas .

Corticophobia in China

In China, topical corticosteroids (TCS) are recommended as first-line therapy for AD. However, concerns about corticophobia—fear of side effects from corticosteroids—have led to consideration of alternatives like Pimecrolimus .

Safety And Hazards

Pimecrolimus can be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDHRXLYQOAKZ-XDSKOBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE.
Record name Pimecrolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pimecrolimus

CAS RN

137071-32-0
Record name (-)-Pimecrolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137071-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimecrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137071320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimecrolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]-1-methylethenyl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMECROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KYV510875
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimecrolimus
Reactant of Route 2
Pimecrolimus
Reactant of Route 3
Pimecrolimus
Reactant of Route 4
Pimecrolimus
Reactant of Route 5
Pimecrolimus
Reactant of Route 6
Pimecrolimus

Q & A

Q1: What is the mechanism of action of pimecrolimus?

A1: Pimecrolimus is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, pimecrolimus prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]

Q2: How does pimecrolimus affect mast cells?

A2: In addition to inhibiting cytokine production, pimecrolimus also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.

Q3: Does pimecrolimus affect Langerhans cells?

A3: Unlike corticosteroids, pimecrolimus does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.

Q4: How does topical pimecrolimus affect epidermal Langerhans cells after UVB irradiation?

A4: While pimecrolimus doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by pimecrolimus's ability to regulate TNF-α and E-cadherin expression. []

Q5: What is the molecular formula and weight of pimecrolimus?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of pimecrolimus. More detailed chemical information would be needed to answer this question definitively.

Q6: Is there any spectroscopic data available for pimecrolimus?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of pimecrolimus and do not delve into detailed spectroscopic characterization.

Q7: What is the systemic absorption of pimecrolimus after topical application?

A7: Studies have shown that topical application of pimecrolimus cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of pimecrolimus after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]

Q8: How does pimecrolimus compare with tacrolimus in terms of percutaneous absorption?

A8: In vitro studies using pig skin have demonstrated that pimecrolimus permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.

Q9: Does pimecrolimus accumulate in the body with repeated topical application?

A9: Pharmacokinetic studies have not shown evidence of pimecrolimus accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.

Q10: What is the efficacy of pimecrolimus in treating atopic dermatitis?

A10: Numerous clinical trials have demonstrated the efficacy of pimecrolimus cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] Pimecrolimus effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]

Q11: Can pimecrolimus be used as a first-line treatment for atopic dermatitis?

A12: Some recommendations suggest pimecrolimus as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]

Q12: Is pimecrolimus effective in treating atopic dermatitis in sensitive skin areas?

A13: Yes, pimecrolimus has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]

Q13: What are the common adverse effects of pimecrolimus?

A15: The most common adverse effects associated with pimecrolimus are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]

Q14: Does pimecrolimus have any carcinogenic potential?

A18: Studies in hairless mice exposed to pimecrolimus and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that pimecrolimus does not increase the risk of skin cancer, even with sun exposure.

Q15: How does pimecrolimus affect allergic reactions?

A20: Studies show that pimecrolimus can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of pimecrolimus in managing allergic diseases, but further research is needed.

Q16: Are there any novel drug delivery systems for pimecrolimus?

A21: Researchers are exploring nanoparticle-based delivery systems for pimecrolimus to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []

Q17: Why did pimecrolimus-eluting stents fail in clinical trials?

A22: Despite promising preclinical data, pimecrolimus-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to pimecrolimus's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.